Propylhydrazine dihydrochloride

Description

The exact mass of the compound Propylhydrazine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Propylhydrazine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propylhydrazine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

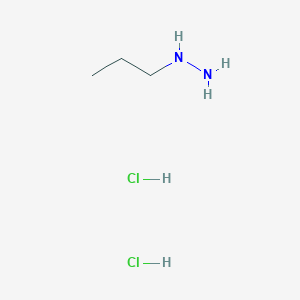

Structure

3D Structure of Parent

Properties

IUPAC Name |

propylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2.2ClH/c1-2-3-5-4;;/h5H,2-4H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADOWJSGPWJEKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70629-59-3 | |

| Record name | propylhydrazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Propylhydrazine dihydrochloride basic properties

An In-Depth Technical Guide to Propylhydrazine Dihydrochloride: Properties, Synthesis, and Applications

Introduction

Propylhydrazine dihydrochloride is a specialized chemical reagent that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a derivative of hydrazine, it possesses unique chemical properties that make it a valuable building block in organic synthesis and a functional moiety in the design of targeted therapeutics. This guide provides a comprehensive overview of its fundamental properties, synthesis, analytical characterization, and key applications, with a focus on its emerging role as a zinc-binding group in enzyme inhibitors.

Chemical Identity and Physicochemical Properties

Propylhydrazine dihydrochloride is the double hydrochloride salt of 1-propylhydrazine. The full protonation of both nitrogen atoms enhances its stability and solubility in aqueous media compared to the free base, making it more convenient for laboratory use.

It is important to note that while CAS numbers for propylhydrazine and its monohydrochloride salt are documented, a specific, unique CAS number for the dihydrochloride form is not consistently cited across major chemical suppliers. Researchers should, therefore, rely on the molecular formula and weight for unambiguous identification.

Table 1: Physicochemical Properties of Propylhydrazine Dihydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C₃H₁₀N₂·2HCl | [1] |

| Molecular Weight | 147.05 g/mol | [1] |

| Appearance | White to off-white solid | (inferred) |

| Solubility | Soluble in polar solvents (e.g., water, methanol) | [2] |

| Melting Point | Data not available; for reference, Hydrazine Dihydrochloride melts at 200 °C (decomposes) | |

| Storage Temperature | 2-8°C, sealed under a dry, inert atmosphere | |

| Associated CAS Numbers | 70629-59-3 (Propylhydrazine), 56795-66-5 (Hydrochloride), 73544-93-1 (Hydrochloride) | [3][4] |

Synthesis and Purification

The synthesis of propylhydrazine dihydrochloride is typically achieved through a direct acid-base reaction. The process involves the controlled addition of hydrochloric acid to propylhydrazine or its hydrate. The use of two molar equivalents of HCl ensures the formation of the dihydrochloride salt.

Expertise-Driven Protocol: Laboratory-Scale Synthesis

This protocol is based on established methods for the synthesis of hydrazine salts, adapted for the specific preparation of the dihydrochloride form.[2] The causality behind each step is explained to ensure both safety and success.

Step 1: Reaction Setup

-

Add 1.0 equivalent of propylhydrazine to a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Dilute the propylhydrazine with a suitable solvent, such as isopropanol or ethanol.

-

Place the flask in an ice/water bath to cool the solution to 0-5°C.

-

Causality: The neutralization of a hydrazine base with a strong acid like HCl is a highly exothermic reaction. Pre-cooling and slow addition of the acid are critical for managing heat generation, preventing solvent boiling, and minimizing the formation of degradation byproducts.

-

Step 2: Acid Addition

-

Slowly add 2.1 equivalents of concentrated hydrochloric acid dropwise via the addition funnel while vigorously stirring the cooled solution.

-

Maintain the internal temperature below 10°C throughout the addition.

-

Causality: Using a slight excess of HCl ensures complete conversion to the dihydrochloride salt. A slow, controlled addition prevents localized overheating and potential runaway reactions.

-

Step 3: Crystallization and Isolation

-

After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours to ensure complete precipitation of the salt.

-

Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold diethyl ether or acetone to remove any unreacted starting material and residual acid.

-

Causality: Propylhydrazine dihydrochloride has low solubility in nonpolar organic solvents. Washing with a cold, nonpolar solvent effectively cleans the product without dissolving a significant amount, thereby maximizing the yield.

-

Step 4: Purification and Drying

-

For higher purity, the crude product can be recrystallized from an ethanol/water mixture.[2]

-

Dry the purified white solid under vacuum to remove all residual solvents. Store the final product in a tightly sealed container with a desiccant to prevent moisture absorption.[2]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of propylhydrazine dihydrochloride.

Analytical Characterization

Confirming the identity and purity of the synthesized propylhydrazine dihydrochloride is essential. Standard analytical techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (¹H NMR): While spectra for the dihydrochloride are not readily published, data for the monohydrochloride in DMSO-d₆ shows characteristic signals for the hydrazine protons (NH₂ at δ 10.59 ppm and NH at δ 9.15 ppm).[2] For the dihydrochloride salt, a researcher should expect these highly acidic, exchangeable protons to appear as a broad singlet with a higher integration value, likely shifted further downfield. The propyl group protons (CH₃, CH₂, and N-CH₂) would appear in the upfield region, with splitting patterns consistent with the structure.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, broad absorptions in the 2400-3200 cm⁻¹ region, characteristic of N-H stretching in ammonium salts (R-NH₃⁺). N-H bending vibrations would also be present.[2]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would detect the free base at an m/z corresponding to [C₃H₁₀N₂ + H]⁺.

Applications in Drug Discovery and Chemical Biology

The utility of propylhydrazine dihydrochloride extends beyond its role as a simple synthetic intermediate. Its unique electronic and structural properties have made it a valuable tool in modern chemical biology and medicinal chemistry.

A. Zinc-Binding Group (ZBG) for Histone Deacetylase (HDAC) Inhibitors

The most prominent application of the propylhydrazine moiety is as a novel zinc-binding group (ZBG) in the design of histone deacetylase (HDAC) inhibitors.[2] HDACs are a class of metalloenzymes that play a critical role in epigenetic regulation, and their inhibition is a validated therapeutic strategy for certain cancers.

-

Mechanism of Action: Most HDAC inhibitors contain a functional group that chelates the catalytic Zn²⁺ ion in the enzyme's active site. While hydroxamic acids are common ZBGs, they can suffer from poor metabolic stability and off-target effects. The hydrazine moiety has emerged as a promising alternative.[5] It acts as a bidentate ligand, coordinating the zinc ion through both of its nitrogen atoms. This interaction blocks the active site and prevents the enzyme from deacetylating its histone substrates.

Caption: Propylhydrazine moiety acting as a bidentate zinc-binding group.

B. Chemical Biology Probes

Propylhydrazine hydrochloride has been utilized as a competitor in "reverse-polarity" activity-based protein profiling ((RP)-ABPP). In this context, it competes with more complex hydrazine-containing probes for binding to nucleophilic sites on proteins, helping to validate the targets of these probes in complex biological systems.

C. Synthetic Building Block

As a hydrazine derivative, it is a precursor for the synthesis of various nitrogen-containing heterocycles, such as pyrazoles and hydrazones, through condensation reactions with dicarbonyl compounds or aldehydes/ketones, respectively.[2] These scaffolds are prevalent in many biologically active molecules.

Safety and Handling

As a member of the hydrazine class of chemicals, propylhydrazine dihydrochloride must be handled with appropriate caution. The related compound, hydrazine dihydrochloride, is classified as toxic and a potential carcinogen.

Table 2: GHS Hazard Information (based on related compounds)

| Hazard | Classification | Precautionary Statements | Source(s) |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | P261, P280, P301+P310, P302+P352 | |

| Flammability | Self-reactive; may catch fire. | P210, P234, P370+P378 | |

| Health Hazards | May cause an allergic skin reaction. Suspected of causing cancer. | P201, P280, P308+P313, P333+P313 |

Handling Recommendations:

-

Always use this compound in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area away from oxidizing agents and strong bases.

References

- Stopper, D., Biermann, L., Watson, P., et al. (2025). Exploring Alternative Zinc-Binding Groups in Histone Deacetylase (HDAC) Inhibitors Uncovers DS-103 as a Potent Ethylhydrazide-Based HDAC Inhibitor with Chemosensitizing Properties. ChemRxiv.

-

Royal Society of Chemistry. (n.d.). Discovery of a new class of histone deacetylase inhibitors with a novel zinc binding group. Retrieved from [Link]

-

PubMed. (2022). Comparison of three zinc binding groups for HDAC inhibitors - A potency, selectivity and enzymatic kinetics study. Retrieved from [Link]

-

ResearchGate. (n.d.). Exploring Alternative Zinc-Binding Groups in Histone Deacetylase (HDAC) Inhibitors Uncovers DS-103 as a Potent Ethylhydrazide-Based HDAC Inhibitor with Chemosensitizing Properties. Retrieved from [Link]

-

ACS Publications. (n.d.). Discovery of HDAC Inhibitors That Lack an Active Site Zn2+-Binding Functional Group. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. n-Propylhydrazine hydrochloride () for sale [vulcanchem.com]

- 3. 1-PROPYLHYDRAZINE | 70629-59-3 [amp.chemicalbook.com]

- 4. 1-propylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. Comparison of three zinc binding groups for HDAC inhibitors - A potency, selectivity and enzymatic kinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Propylhydrazine Dihydrochloride: Chemical Structure and Analysis

This guide provides a comprehensive technical overview of propylhydrazine dihydrochloride, with a primary focus on its chemical structure, synthesis, and detailed analytical methodologies. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound for their work.

Introduction: The Propylhydrazine Moiety in a Broader Context

Hydrazine and its derivatives are a class of compounds with significant utility in organic synthesis and medicinal chemistry. The introduction of an alkyl chain, such as a propyl group, modifies the nucleophilicity and steric profile of the hydrazine, making it a valuable building block for a variety of applications. Propylhydrazine, in its dihydrochloride salt form, offers enhanced stability and solubility in aqueous media, facilitating its use in various synthetic and analytical procedures. This guide will specifically focus on 1-propylhydrazine dihydrochloride.

Chemical Structure and Physicochemical Properties

The accurate characterization of a molecule begins with a thorough understanding of its structure and fundamental properties.

Chemical Structure

Propylhydrazine dihydrochloride is the salt formed from the reaction of 1-propylhydrazine with two equivalents of hydrochloric acid. The protonation occurs at both nitrogen atoms of the hydrazine moiety.

Caption: Chemical structure of 1-propylhydrazine dihydrochloride.

Physicochemical Properties

A summary of the key physicochemical properties of propylhydrazine and its dihydrochloride salt is presented in the table below.

| Property | Value | Source |

| Chemical Formula | C₃H₁₀N₂ · 2HCl | Santa Cruz Biotechnology[1] |

| Molecular Weight | 147.05 g/mol | Santa Cruz Biotechnology[1] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in water | General knowledge |

| Boiling Point (free base) | 130.1 °C | Vulcanchem[2] |

| Flash Point (free base) | 32.2 °C | Vulcanchem[2] |

Synthesis and Purification

The synthesis of propylhydrazine dihydrochloride is typically achieved through a multi-step process, often involving the protection of the hydrazine moiety, alkylation, and subsequent deprotection.

Synthetic Pathway

A common synthetic route involves the use of a tert-butoxycarbonyl (BOC) protecting group.

Caption: Synthetic workflow for 1-propylhydrazine dihydrochloride.

Experimental Protocol: Synthesis

The following protocol is adapted from a known synthetic method for the hydrochloride salt.[3]

-

Alkylation of tert-Butyl Carbazate:

-

To a solution of tert-butyl carbazate in a suitable aprotic solvent (e.g., DMF), add a base (e.g., potassium carbonate).

-

Slowly add 1-bromopropane at room temperature and stir the mixture overnight.

-

Work up the reaction by extraction with an organic solvent (e.g., ethyl acetate) and wash with brine.

-

Purify the resulting tert-butyl 2-propylhydrazine-1-carboxylate by column chromatography.

-

-

Deprotection and Salt Formation:

-

Dissolve the purified BOC-protected propylhydrazine in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol).

-

Bubble hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether) in excess.

-

Stir the mixture at room temperature until a precipitate forms.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-propylhydrazine dihydrochloride.

-

Purification

Recrystallization is the primary method for purifying propylhydrazine dihydrochloride. A mixed solvent system, such as ethanol/water, can be effective.[2]

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of propylhydrazine dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum of 1-propylhydrazine dihydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) is expected to show distinct signals for the propyl chain protons and the protons on the nitrogen atoms. The chemical shifts will be significantly downfield due to the electron-withdrawing effect of the positively charged nitrogen atoms.

-

Expected ¹H NMR Signals (in D₂O):

-

Triplet corresponding to the methyl (CH₃) protons.

-

Sextet corresponding to the methylene (CH₂) protons adjacent to the methyl group.

-

Triplet corresponding to the methylene (CH₂) protons adjacent to the nitrogen atom.

-

Broad signals for the NH₂⁺ and NH₃⁺ protons (may exchange with D₂O).

-

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show three distinct signals for the three carbon atoms of the propyl group.

-

Expected ¹³C NMR Signals (in D₂O):

-

Signal for the methyl (CH₃) carbon.

-

Signal for the methylene (CH₂) carbon adjacent to the methyl group.

-

Signal for the methylene (CH₂) carbon adjacent to the nitrogen atom, shifted downfield.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected FT-IR Absorption Bands:

-

N-H stretching: Broad and strong absorptions in the region of 3200-2800 cm⁻¹ are characteristic of the N-H stretching vibrations in the protonated amine groups (NH₂⁺ and NH₃⁺).

-

C-H stretching: Absorptions in the 2960-2850 cm⁻¹ range are due to the C-H stretching of the propyl group.

-

N-H bending: Bending vibrations for the ammonium groups are expected around 1600-1500 cm⁻¹.

-

C-N stretching: This vibration is typically observed in the 1250-1020 cm⁻¹ region.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For a salt like propylhydrazine dihydrochloride, the analysis is typically performed on the free base after in-source fragmentation or by using a soft ionization technique. The NIST database provides mass spectral data for the free base, 1-propylhydrazine.[4]

-

Expected Fragmentation Pattern (Electron Ionization of the free base):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the free base (74.13 g/mol ) may be observed.

-

Major Fragments: Common fragmentation pathways for alkylhydrazines include cleavage of the C-C and C-N bonds.

-

Chromatographic Analysis

Chromatographic techniques are crucial for assessing the purity of propylhydrazine dihydrochloride and for its quantification in various matrices. Due to the polar nature of hydrazines, derivatization is often employed to improve their chromatographic behavior, particularly in gas chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of propylhydrazine, derivatization is highly recommended. A common approach is the reaction with an aldehyde or ketone to form a more stable and volatile hydrazone.

Caption: Workflow for the GC-MS analysis of propylhydrazine via derivatization.

-

Experimental Protocol: GC-MS with Acetone Derivatization [5][6]

-

Sample Preparation: Dissolve a known amount of propylhydrazine dihydrochloride in a solution of acetone in a suitable solvent. The acetone will serve as the derivatizing agent.

-

Derivatization: Allow the reaction to proceed at room temperature for a sufficient time to ensure complete formation of the hydrazone.

-

GC Conditions:

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium.

-

Injection: Split or splitless injection.

-

Temperature Program: A suitable temperature gradient to ensure good separation of the hydrazone from any impurities.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI).

-

Detection: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.

-

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. For propylhydrazine dihydrochloride, reversed-phase HPLC can be used, often with ion-pairing reagents or after derivatization to enhance retention and detection.

-

Experimental Protocol: RP-HPLC with UV Detection (after derivatization) [7]

-

Derivatization: React the propylhydrazine dihydrochloride sample with a suitable derivatizing agent that introduces a chromophore, such as salicylaldehyde.

-

HPLC System:

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector at the wavelength of maximum absorbance of the derivatized product.

-

-

Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and specificity.[8]

-

Stability and Degradation

Hydrazines are known to be susceptible to oxidation and can be unstable under certain conditions. The dihydrochloride salt form generally exhibits improved stability compared to the free base.

-

Oxidation: Propylhydrazine can be oxidized by atmospheric oxygen, a process that can be catalyzed by metal ions.[9]

-

Hydrolysis: The hydrazone derivatives of propylhydrazine can be susceptible to hydrolysis, especially under acidic or basic conditions.[10]

-

Storage: To ensure its integrity, propylhydrazine dihydrochloride should be stored in a well-sealed container, protected from light and moisture, and at a controlled temperature.[11]

Safety and Handling

Propylhydrazine dihydrochloride, like other hydrazine derivatives, should be handled with care due to its potential toxicity.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[13]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Conclusion

Propylhydrazine dihydrochloride is a valuable chemical entity with applications in various fields of chemical research and development. A thorough understanding of its chemical structure, properties, and analytical behavior is paramount for its effective and safe utilization. This guide has provided a comprehensive overview of these aspects, offering both theoretical insights and practical protocols to aid researchers in their work with this compound.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]

-

PubChem. (n.d.). n,n'-Dipropyl-hydrazine dihydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Retrieved from [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2011). ISSN: 0975-8585. Retrieved from [Link]

-

DTIC. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

-

PubMed. (2009). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Retrieved from [Link]

-

Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Retrieved from [Link]

-

UC Santa Barbara. (n.d.). Hydrazine Standard Operating Procedure. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Hydrazine, 1,2-dimethyl-, dihydrochloride. Retrieved from [Link]

-

SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Retrieved from [Link]

-

LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

-

ResearchGate. (2025). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Retrieved from [Link]

-

IJPPR. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

-

Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

-

RASAYAN Journal of Chemistry. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Retrieved from [Link]

-

DTIC. (n.d.). Oxidation of Hydrazine in Aqueous Solutions. Retrieved from [Link]

-

PubMed. (2010). Developing a trace level GC-MS method for detecting methylhydrazine in an experimental drug substance. Retrieved from [Link]

-

ResearchGate. (2025). Developing a Trace Level GC-MS Method for Detecting Methylhydrazine in an Experimental Drug Substance. Retrieved from [Link]

-

PubChem. (n.d.). Propylhydrazine;hydroxide. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 3. (a) FT-IR spectra of polymers. i, poly(TPC−hydrazine); ii,.... Retrieved from [Link]

-

NIST. (n.d.). Hydrazine, 1,1-di-2-propenyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and.... Retrieved from [Link]

-

NIST. (n.d.). Hydrazine, propyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,1-Di-n-Propylhydrazine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). Hydrazine dihydrochloride. Retrieved from [Link]

-

PubMed. (n.d.). Peroxidase substrates stimulate the oxidation of hydralazine to metabolites which cause single-strand breaks in DNA. Retrieved from [Link]

-

PubChem. (n.d.). Hydrazine, propyl-. Retrieved from [Link]

-

PubChem. (n.d.). Hydrazine, 1,1-diphenyl-, hydrochloride (1:1). Retrieved from [Link]

-

NIST. (n.d.). Hydrazine, p-tolyl-, hydrochloride. Retrieved from [Link]

-

Scribd. (n.d.). Coupling Constants For 1h and 13c NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. n-Propylhydrazine hydrochloride () for sale [vulcanchem.com]

- 3. 1-propylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. Hydrazine, propyl- [webbook.nist.gov]

- 5. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Developing a trace level GC-MS method for detecting methylhydrazine in an experimental drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. ehs.ucsb.edu [ehs.ucsb.edu]

- 13. datasheets.scbt.com [datasheets.scbt.com]

Propylhydrazine dihydrochloride mechanism of action in biological systems

An In-depth Technical Guide to the Mechanism of Action of Propylhydrazine Dihydrochloride in Biological Systems

Abstract

Propylhydrazine dihydrochloride, a member of the alkylhydrazine family, is a reactive chemical entity with emerging significance in medicinal chemistry and biological research. While direct, comprehensive studies on propylhydrazine are limited, its mechanism of action in biological systems can be largely inferred from the extensive research conducted on structurally related hydrazine derivatives, such as phenelzine, procarbazine, and isoniazid. This guide synthesizes the established biochemical principles of the hydrazine class to construct a detailed mechanistic framework for propylhydrazine. We will explore its metabolic activation by key enzyme systems, subsequent generation of reactive intermediates, and the downstream consequences, including enzyme inhibition, oxidative stress, and genotoxicity. This document provides researchers, scientists, and drug development professionals with a foundational understanding of propylhydrazine's biological interactions, supported by validated experimental protocols to facilitate further investigation.

Introduction: The Chemical and Biological Context of Propylhydrazine

Propylhydrazine (C₃H₁₀N₂) is a simple alkylhydrazine derivative, typically supplied as a more stable dihydrochloride salt (C₃H₁₀N₂·2HCl) for research purposes.[1] Its core structure, featuring a reactive hydrazine moiety (-NHNH₂) attached to a propyl group, dictates its chemical behavior and biological potential.[2] While historically used as a versatile intermediate in organic synthesis, recent research has highlighted its role as a critical zinc-binding group in novel therapeutics, particularly in the design of Histone Deacetylase (HDAC) inhibitors and Proteolysis Targeting Chimeras (PROTACs).[3]

The biological activity of propylhydrazine and its congeners is intrinsically linked to their metabolism. The hydrazine functional group is a substrate for various oxidative enzymes, leading to the formation of highly reactive species. This biotransformation is the root of both the therapeutic potential and the significant toxicity associated with this class of compounds.[4] Understanding this dual nature is paramount for its safe and effective application in drug development and research.

Physicochemical Properties

A summary of the key physicochemical properties of propylhydrazine and its hydrochloride salt is presented below. These characteristics influence its solubility, stability, and handling requirements.

| Property | Value | Reference |

| Molecular Formula | C₃H₁₀N₂ (free base) | [5] |

| Molecular Weight | 74.12 g/mol (free base) | [5] |

| 147.05 g/mol (dihydrochloride) | [1] | |

| Appearance | Colorless to pale yellow liquid or solid | [6] |

| Boiling Point | 130.1°C (hydrochloride salt) | [3] |

| Key Functional Group | Hydrazine (-NHNH₂) | [2] |

| Solubility | Soluble in polar solvents | [3] |

| Storage Conditions | 2-8°C, airtight container with desiccants | [3][7] |

Core Mechanisms of Action: A Synthesis from the Hydrazine Class

The biological effects of propylhydrazine are best understood by examining the well-documented mechanisms of related hydrazine compounds. These mechanisms are not mutually exclusive and often operate in concert to produce a complex pharmacological and toxicological profile.

Metabolic Activation to Reactive Intermediates

The cornerstone of hydrazine bioactivity is its metabolic activation, primarily catalyzed by Cytochrome P450 (CYP450) monooxygenases and Monoamine Oxidases (MAO).[4] This process converts the relatively stable parent hydrazine into unstable, highly reactive intermediates, including free radicals.

The metabolism of alkylhydrazines like phenelzine (2-phenylethylhydrazine) has been shown to produce carbon-centered radicals.[8] During its oxidative metabolism by liver microsomes, the 2-phenylethyl radical is formed, which can then covalently bind to and inactivate the CYP450 enzyme itself.[8] A similar pathway is anticipated for propylhydrazine, where one-electron oxidation would generate a propyl radical.

These radical species are potent electrophiles capable of reacting with a wide array of cellular macromolecules, including proteins, lipids, and nucleic acids, disrupting their normal function.[4]

Caption: General pathway for metabolic activation of propylhydrazine.

Enzyme Inhibition

2.2.1 Irreversible Inhibition of Monoamine Oxidase (MAO)

Many hydrazine derivatives are potent, irreversible inhibitors of MAO-A and MAO-B, the enzymes responsible for degrading monoamine neurotransmitters.[9] The antidepressant phenelzine, for instance, acts as a substrate for MAO. During the oxidation process, the hydrazine moiety forms a covalent bond with the enzyme's flavin cofactor, leading to its irreversible inactivation.[9][10] Given its structural similarity, propylhydrazine is expected to act as an MAO inhibitor, though the specific potency and selectivity for MAO-A versus MAO-B would require empirical determination. This inhibition leads to an accumulation of neurotransmitters like serotonin and dopamine, explaining the antidepressant and anxiolytic effects of drugs in this class.[11]

2.2.2 Inhibition of Histone Deacetylases (HDACs)

More recently, the propylhydrazine moiety has been identified as an effective zinc-binding group (ZBG) in the active site of HDACs.[3] Specifically, derivatives containing n-propylhydrazine have shown potent inhibition of HDAC3.[3] This interaction involves the chelation of the catalytic zinc ion within the enzyme's active site, preventing its deacetylase activity. This newer mechanistic understanding positions propylhydrazine-containing compounds as potential candidates for epigenetic therapies, particularly in oncology.[3]

Induction of Oxidative Stress

The metabolic activation of hydrazines is intrinsically linked to the production of reactive oxygen species (ROS), such as superoxide anions (O₂•−) and hydroxyl radicals (•OH).[4] This occurs through two primary routes:

-

Reaction with Molecular Oxygen: The primary free radicals generated from hydrazine metabolism can react with molecular oxygen (O₂) to form ROS.[4]

-

Metal-Catalyzed Reactions: In the presence of transition metal ions like copper (Cu²⁺) and iron (Fe³⁺), hydrazines can undergo autoxidation, a process that generates a significant flux of ROS.[4][12]

This surge in ROS can overwhelm the cell's antioxidant defense systems, leading to a state of oxidative stress. A key consequence is the depletion of reduced glutathione (GSH), a critical cellular antioxidant, which compromises overall cellular integrity.[4][13] The resulting oxidative damage to lipids (lipid peroxidation), proteins, and DNA contributes significantly to hydrazine-induced toxicity.[13]

Caption: Cascade from propylhydrazine metabolism to oxidative stress.

Genotoxicity and DNA Damage

Hydrazine derivatives are recognized as genotoxic agents, capable of causing significant damage to DNA.[14] This damage is a direct consequence of the mechanisms described above:

-

Direct Alkylation: Reactive intermediates, such as the proposed propyl radical or a corresponding carbonium ion, can directly attack DNA bases and the phosphate backbone, forming DNA adducts and causing strand breaks.[15] The antitumor agent procarbazine, for example, is believed to exert its effect through the formation of a methyl carbonium ion that methylates DNA.[4]

-

Oxidative Damage: ROS generated during hydrazine metabolism, particularly the highly reactive hydroxyl radical, can induce single- and double-strand DNA breaks and oxidative lesions to DNA bases.[4][12]

Studies have shown that various hydrazines cause DNA strand scission, and this effect is often potentiated by the presence of metal ions like Cu(II) and Mn(II), which facilitate the production of DNA-damaging species.[12][16][17] This genotoxic activity is the basis for the carcinogenicity observed with many hydrazine compounds.[14][18]

Toxicological Profile: The Inevitable Consequence of Reactivity

The same chemical reactivity that gives propylhydrazine its biological activity also underlies its toxicity. Exposure to hydrazines can have deleterious effects on multiple organ systems.[19]

-

Hepatotoxicity: The liver, as the primary site of metabolism, is particularly susceptible to damage from the high concentration of reactive intermediates generated from hydrazines.[4][19]

-

Neurotoxicity: Many hydrazines affect the central nervous system (CNS).[6][19] This can be due to MAO inhibition altering neurotransmitter levels or, in cases of acute toxicity, by interfering with pyridoxine (Vitamin B6) metabolism, which is crucial for the synthesis of the neurotransmitter GABA.[19]

-

Hematotoxicity: Hydrazine compounds like phenylhydrazine are known to induce hemolysis and methemoglobinemia, likely through oxidative damage to red blood cells.[13][20]

-

Carcinogenicity: Due to their ability to damage DNA, many hydrazines are classified as potential or probable human carcinogens.[18]

Experimental Protocols for Mechanistic Investigation

To validate the proposed mechanisms for propylhydrazine, a series of well-established in vitro assays can be employed. The following protocols provide a robust framework for such investigations.

Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol uses a fluorometric method to measure the inhibition of MAO-A and MAO-B. The assay detects hydrogen peroxide produced during the oxidative deamination of a substrate by MAO.

Causality: This experiment directly tests the hypothesis that propylhydrazine inhibits MAO. By measuring the reduction in enzyme activity at various concentrations, we can determine its inhibitory potency (IC₅₀).

Self-Validation: The protocol includes positive controls (known inhibitors) to ensure the assay is performing correctly and negative controls (vehicle only) to establish a baseline for 100% enzyme activity.

Methodology:

-

Reagent Preparation:

-

Prepare a 100 mM stock solution of propylhydrazine dihydrochloride in DMSO.

-

Prepare working solutions by serial dilution in assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Prepare recombinant human MAO-A and MAO-B enzymes, substrate (e.g., p-tyramine), and a detection reagent like Amplex® Red in assay buffer according to the manufacturer's instructions.[10]

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of assay buffer containing the appropriate concentration of propylhydrazine dihydrochloride or a control compound (e.g., clorgyline for MAO-A, selegiline for MAO-B).

-

Add 25 µL of the MAO-A or MAO-B enzyme solution to the wells.

-

Incubate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 25 µL of a solution containing the substrate and the Amplex® Red reagent/horseradish peroxidase mixture.

-

-

Data Acquisition:

-

Immediately measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) in a kinetic mode for 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence vs. time curve).

-

Normalize the rates relative to the DMSO control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Caption: Workflow for the in vitro MAO inhibition fluorometric assay.

Protocol: Assessment of Intracellular Oxidative Stress

This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels in a cell line (e.g., HepG2 human liver cells).

Causality: This assay tests the hypothesis that propylhydrazine exposure leads to ROS production. DCFH-DA is non-fluorescent until it is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Self-Validation: A positive control (e.g., H₂O₂) is used to confirm the cells' ability to produce a fluorescent signal in response to an oxidant. A vehicle control establishes the baseline ROS level.

Methodology:

-

Cell Culture:

-

Seed HepG2 cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

-

-

Dye Loading:

-

Remove the culture medium and wash the cells once with warm phosphate-buffered saline (PBS).

-

Load the cells with 10 µM DCFH-DA in PBS and incubate for 30 minutes at 37°C in the dark.

-

-

Treatment:

-

Wash the cells twice with warm PBS to remove excess dye.

-

Add culture medium containing various concentrations of propylhydrazine dihydrochloride (and controls) to the wells.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader.

-

Measure fluorescence (excitation ~485 nm, emission ~535 nm) every 5 minutes for 1-2 hours.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no cells).

-

Plot the fluorescence intensity over time for each concentration.

-

Compare the fluorescence levels of treated cells to the vehicle control to quantify the increase in ROS.

-

Protocol: DNA Damage Assessment (Alkaline Comet Assay)

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Causality: This experiment directly visualizes DNA damage, testing the hypothesis that propylhydrazine is genotoxic. Damaged DNA containing strand breaks migrates further in an electric field, forming a "comet tail."

Self-Validation: A positive control (e.g., a known mutagen like methyl methanesulfonate) validates the assay's ability to detect damage. A negative control establishes the appearance of undamaged nuclei.

Methodology:

-

Cell Treatment:

-

Treat a suitable cell line (e.g., TK6) with various concentrations of propylhydrazine dihydrochloride for a defined period (e.g., 4 hours).

-

-

Cell Embedding:

-

Harvest the cells and resuspend them in low-melting-point agarose at 37°C.

-

Pipette the cell/agarose suspension onto a specially coated microscope slide and allow it to solidify.

-

-

Lysis:

-

Immerse the slides in a cold lysis solution (containing high salt and detergents) overnight at 4°C. This removes cell membranes and proteins, leaving behind the nucleoid (supercoiled DNA).

-

-

Alkaline Unwinding and Electrophoresis:

-

Place the slides in a horizontal electrophoresis tank filled with a high-pH alkaline buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.

-

Apply a voltage (e.g., 25 V) for 20-30 minutes.

-

-

Neutralization and Staining:

-

Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

-

Visualization and Scoring:

-

Visualize the slides using a fluorescence microscope.

-

Use image analysis software to score at least 50-100 randomly selected cells per slide. The software measures parameters like tail length and percent DNA in the tail, which are quantitative measures of DNA damage.[14]

-

Conclusion and Future Directions

Propylhydrazine dihydrochloride, by virtue of its chemical structure, is poised to interact with biological systems through a multifaceted mechanism of action. Drawing from the extensive literature on related hydrazine compounds, its primary biological impact likely begins with metabolic activation into reactive radical species. These intermediates can then drive a cascade of events, including the irreversible inhibition of key enzymes like MAO, the induction of widespread oxidative stress, and direct damage to DNA. While its emerging role as an HDAC inhibitor presents exciting therapeutic possibilities, the inherent potential for toxicity cannot be overlooked.

The technical guide presented here provides a robust, evidence-based framework for understanding and investigating propylhydrazine. However, it is critical to recognize that this is a predictive model based on chemical analogy. Future research must focus on generating specific data for propylhydrazine itself. Key areas for investigation include:

-

Definitive metabolic profiling to identify the specific metabolites and reactive intermediates formed.

-

Comprehensive enzyme inhibition screening to determine its selectivity profile beyond MAO and HDACs.

-

In-depth toxicological studies to quantify its hepatotoxic, neurotoxic, and carcinogenic potential.

By applying the principles and protocols outlined in this guide, the scientific community can effectively elucidate the precise mechanism of action of propylhydrazine dihydrochloride, paving the way for its potential application in drug discovery while ensuring a thorough understanding of its safety profile.

References

- Vulcanchem. (n.d.). n-Propylhydrazine hydrochloride () for sale.

- Prough, R. A., & Tweedie, D. J. (1981). Metabolic activation of the terminal N-methyl group of N-isopropyl-alpha-(2-methylhydrazino)-p-toluamide hydrochloride (procarbazine). PubMed.

- Matveychuk, D., Al-Salami, H., & O'Sullivan, S. E. (2021). Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine. SpringerLink.

- Smolecule. (2024). Buy n-Propylhydrazine hydrochloride.

- Kalyanaraman, B., & Sinha, B. K. (n.d.). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY.

- Runge-Morris, M., & Novak, R. F. (1990). Hydrazine-mediated DNA damage: role of hemoprotein, electron transport, and organic free radicals. PubMed.

- Parodi, S., De Flora, S., Cavanna, M., Pino, A., Robbiano, L., & Brambilla, G. (1981). DNA-damaging activity in vivo and bacterial mutagenicity of sixteen hydrazine derivatives as related quantitatively to their carcinogenicity. PubMed.

- Kuujia.com. (2024). 5039-61-2(Propylhydrazine).

- Bionity. (n.d.). Phenelzine.

- Tipton, K. F. (1972). Inhibition of monoamine oxidase by substituted hydrazines. PubMed.

- Baker, G. B., Urichuk, L. J., McKenna, K. F., & Kennedy, S. H. (1999). Metabolism of monoamine oxidase inhibitors. PubMed.

- Toth, B. (1996). A review of the antineoplastic action of certain hydrazines and hydrazine-containing natural products. PubMed.

- Dyck, L. E., & Boulton, A. A. (1987). Recent studies on the MAO inhibitor phenelzine and its possible metabolites. PubMed.

- Clark, D. A., Bairrington, J. D., Bitter, H. L., Coe, F. L., Medina, M. A., Merritt, J. H., & Scott, W. N. (1968). Pharmacology and toxicology of propellant hydrazines. PubMed.

- Gökhan-Kelekçi, N., et al. (2019). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. National Institutes of Health (NIH).

- Baker, G. B., Urichuk, L. J., McKenna, K. F., & Kennedy, S. H. (1999). Metabolism of Monoamine Oxidase Inhibitors. National Institutes of Health (NIH).

- Tipton, K. F. (1972). Inhibition of monoamine oxidase by substituted hydrazines. National Institutes of Health (NIH).

- Koriem, K. M., Asaad, G. F., & Marzouk, S. A. (2012). Protective effects of quercetin against phenylhydrazine-induced vascular dysfunction and oxidative stress in rats. PubMed.

- Faizul, M. (2007). Molecular Modelling Analysis of the Metabolism of Hydrazine. Science Alert.

- Tweedie, D. J., Erikson, J. M., & Prough, R. A. (1987). Metabolism of hydrazine anti-cancer agents. PubMed.

- Wang, C., et al. (2022). Discovery of Potent and Selective Inhibitors against Protein-Derived Electrophilic Cofactors. ACS Publications.

- Saito, K., & Kawanishi, S. (1991). Site-specific DNA damage induced by hydrazine in the presence of manganese and copper ions. The role of hydroxyl radical and hydrogen atom. PubMed.

- Sigma-Aldrich. (n.d.). Propylhydrazine hydrochloride.

- ATSDR. (1997). Toxicological Profile for Hydrazines. National Institutes of Health (NIH).

- Nicolette, J., et al. (2021). Exploring the molecular and functional cellular response to hydrazine via transcriptomics and DNA repair mutant cell lines. National Institutes of Health (NIH).

- Ortiz de Montellano, P. R., & Augusto, O. (1982). Carbon radicals in the metabolism of alkyl hydrazines. PubMed.

- Noda, A., et al. (1992). Site-specific DNA damage by phenylhydrazine and phenelzine in the presence of Cu(II) ion or Fe(III) complexes: roles of active oxygen species and carbon radicals. PubMed.

- Johnson, T. O., & Kang, M. (2023). Hydrazine Toxicology. National Institutes of Health (NIH).

- MD Searchlight. (n.d.). Hydrazine Toxicology.

- ATSDR. (1997). ATSDR Hydrazines Tox Profile.

- Santa Cruz Biotechnology. (n.d.). Propyl-hydrazine dihydrochloride.

- National Center for Biotechnology Information. (n.d.). Hydrazine, propyl-. PubChem.

- PubChemLite. (n.d.). Propylhydrazine hydrochloride (C3H10N2).

- Olthof, E., et al. (2009). Hydrazine-induced liver toxicity is enhanced by glutathione depletion but is not mediated by oxidative stress in HepG2 cells. PubMed.

- Khan, M. A., et al. (2020). Protective effect of hesperidin against N,N'-dimethylhydrazine induced oxidative stress, inflammation, and apoptotic response in the colon of Wistar rats. PubMed.

Sources

- 1. scbt.com [scbt.com]

- 2. 5039-61-2(Propylhydrazine) | Kuujia.com [kuujia.com]

- 3. n-Propylhydrazine hydrochloride () for sale [vulcanchem.com]

- 4. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - Propylhydrazine hydrochloride (C3H10N2) [pubchemlite.lcsb.uni.lu]

- 6. Buy n-Propylhydrazine hydrochloride [smolecule.com]

- 7. Propylhydrazine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 8. Carbon radicals in the metabolism of alkyl hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phenelzine [bionity.com]

- 10. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Site-specific DNA damage induced by hydrazine in the presence of manganese and copper ions. The role of hydroxyl radical and hydrogen atom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protective effects of quercetin against phenylhydrazine-induced vascular dysfunction and oxidative stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. DNA-damaging activity in vivo and bacterial mutagenicity of sixteen hydrazine derivatives as related quantitatively to their carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolic activation of the terminal N-methyl group of N-isopropyl-alpha-(2-methylhydrazino)-p-toluamide hydrochloride (procarbazine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Hydrazine-mediated DNA damage: role of hemoprotein, electron transport, and organic free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Site-specific DNA damage by phenylhydrazine and phenelzine in the presence of Cu(II) ion or Fe(III) complexes: roles of active oxygen species and carbon radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A review of the antineoplastic action of certain hydrazines and hydrazine-containing natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. mdsearchlight.com [mdsearchlight.com]

An In-depth Technical Guide: Propylhydrazine Dihydrochloride as a Zinc-Binding Group in Enzymes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc metalloenzymes represent a vast and functionally diverse class of proteins, making them compelling targets for therapeutic intervention.[1][2][3][4] The catalytic activity of these enzymes is intrinsically dependent on a zinc ion (Zn²⁺) coordinated within their active sites.[2][5][6][7][8] Consequently, the design of small molecules that can effectively chelate this zinc ion is a cornerstone of inhibitor development.[1][9] This technical guide provides a comprehensive exploration of propylhydrazine dihydrochloride as a versatile and potent zinc-binding group (ZBG). We will delve into the fundamental principles of zinc coordination in enzymes, the unique chemical properties of propylhydrazine that make it an effective ZBG, and practical methodologies for its application in drug discovery. This guide is intended to serve as a valuable resource for researchers actively engaged in the design and development of novel metalloenzyme inhibitors.

The Central Role of Zinc in Metalloenzymes: A Primer

Zinc is the second most abundant transition metal in biological systems and is essential for the function of over 300 enzymes, spanning all six major enzyme classes.[2][5][6] The zinc ion in these enzymes can serve one of two primary roles:

-

Catalytic Role: In many enzymes, the zinc ion directly participates in the catalytic mechanism.[7][10][11] It often functions as a Lewis acid, polarizing a coordinated water molecule to generate a potent nucleophile (a zinc-bound hydroxide) at physiological pH.[5][6][7][12] This activated water molecule is then poised to attack a substrate, a common mechanism in hydrolases like carbonic anhydrases and matrix metalloproteinases.[7][12]

-

Structural Role: In other proteins, the zinc ion is crucial for maintaining the correct three-dimensional structure and stability of the protein.[5][10][11] A well-known example is the zinc finger motif found in many transcription factors, where the zinc ion organizes the protein fold to facilitate DNA binding.[13][14]

The zinc ion in the active site of metalloenzymes is typically coordinated by three or four amino acid residues, most commonly histidine, glutamate, aspartate, and cysteine.[2][5][6][10][15] This coordination sphere leaves at least one open or water-occupied coordination site, which is the key to both catalysis and inhibitor binding.[7][15]

Propylhydrazine Dihydrochloride: A Profile of a Potent Zinc-Binding Group

Propylhydrazine, particularly in its dihydrochloride salt form for improved stability and solubility, has emerged as a promising ZBG in the design of metalloenzyme inhibitors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of propylhydrazine dihydrochloride is essential for its effective application in drug design.

| Property | Value | Source |

| Molecular Formula | C₃H₁₀N₂ · 2HCl | [16] |

| Molecular Weight | 147.05 g/mol | [16] |

| Appearance | Solid | |

| Storage Temperature | 2-8°C | |

| Solubility | Soluble in polar solvents | [17] |

N,N'-dipropyl-hydrazine dihydrochloride has a molecular formula of C6H18Cl2N2 and a molecular weight of 189.12 g/mol .[18]Propylhydrazine is a versatile intermediate in organic synthesis.[19]It is important to handle propylhydrazine with care due to its potential toxicity and flammability, and it should be stored under inert conditions to maintain stability.[19]

The Mechanism of Zinc Chelation

The efficacy of propylhydrazine as a ZBG stems from the strong coordination bond formed between the nitrogen atoms of the hydrazine moiety and the zinc ion in the enzyme's active site. The lone pair of electrons on each nitrogen atom can be donated to the empty orbitals of the zinc ion, forming a stable chelate ring.

Caption: Chelation of a zinc ion by propylhydrazine within an enzyme active site.

This bidentate coordination displaces the weakly bound water molecule and effectively sequesters the zinc ion, thereby inhibiting the enzyme's catalytic activity. The propyl groups can be modified to enhance binding affinity and selectivity for the target enzyme by exploiting interactions with the surrounding amino acid residues in the active site pocket.

Experimental Protocols for Evaluating Propylhydrazine-Based Inhibitors

The development of effective enzyme inhibitors requires rigorous experimental validation. The following protocols outline key assays for characterizing the interaction of propylhydrazine-containing compounds with zinc metalloenzymes.

Enzyme Inhibition Assays

The primary method for assessing the potency of an inhibitor is to measure its effect on the enzyme's catalytic activity.

Step-by-Step Methodology:

-

Enzyme and Substrate Preparation:

-

Reconstitute the purified zinc metalloenzyme to a known concentration in an appropriate assay buffer.

-

Prepare a stock solution of the enzyme's specific substrate. The choice of substrate will depend on the enzyme being studied (e.g., a fluorogenic peptide for a protease).

-

-

Inhibitor Preparation:

-

Prepare a stock solution of the propylhydrazine-containing compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions to create a range of inhibitor concentrations.

-

-

Assay Procedure:

-

In a microplate, add the enzyme and varying concentrations of the inhibitor.

-

Incubate for a predetermined time to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress over time by measuring the change in a detectable signal (e.g., fluorescence or absorbance) using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentration and fit the data to a suitable model (e.g., the Morrison equation for tight-binding inhibitors) to determine the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).

-

Biophysical Binding Assays

Biophysical techniques provide direct evidence of inhibitor binding and can elucidate the thermodynamics and kinetics of the interaction.

Commonly Used Techniques:

-

Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.

-

Surface Plasmon Resonance (SPR): Monitors the binding of the inhibitor to the immobilized enzyme in real-time to determine the association (kₐ) and dissociation (kₑ) rate constants, from which the dissociation constant (Kₑ) can be calculated.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to map the binding site of the inhibitor on the enzyme and to determine the dissociation constant.[20] Changes in the chemical shifts of the protein's amide protons upon addition of the inhibitor can identify the residues involved in binding.[20]

Rational Drug Design and Development Workflow

The integration of propylhydrazine as a ZBG into a rational drug design pipeline can significantly accelerate the discovery of potent and selective inhibitors.

Caption: A typical workflow for the development of propylhydrazine-based enzyme inhibitors.

Pharmacophore modeling is a powerful computational tool in this process.[21][22] A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, and a zinc-binding feature) that a molecule must possess to bind to the target enzyme.[21][23] By incorporating a specific feature for the propylhydrazine ZBG, virtual screening of compound libraries can be performed to identify novel inhibitor scaffolds.[23]

Case Studies and Future Directions

While specific examples of propylhydrazine as a ZBG in approved drugs are not yet widespread, the underlying principle of using hydrazine derivatives as zinc chelators has been explored in various contexts. For instance, hydrazine and hydrazone derivatives have been investigated as inhibitors for a range of enzymes, including monoamine oxidases and α-glucosidase.[24][25][26][27]

The future of propylhydrazine and other novel ZBGs in drug discovery is promising. Key areas for future research include:

-

Improving Isoform Selectivity: Many metalloenzymes belong to large families with multiple isoforms. A major challenge is to design inhibitors that are selective for the disease-relevant isoform to minimize off-target effects.[28]

-

Overcoming Drug Resistance: The development of inhibitors with novel mechanisms of action is crucial to combat drug resistance.

-

Exploring New Targets: The expanding knowledge of the human genome and proteome continues to reveal new zinc metalloenzymes that could be targeted for therapeutic intervention.[3]

Conclusion

Propylhydrazine dihydrochloride represents a valuable tool in the arsenal of medicinal chemists and drug discovery scientists. Its potent zinc-binding capabilities, coupled with the potential for synthetic modification, make it an attractive scaffold for the development of novel inhibitors targeting zinc metalloenzymes. By combining rational design strategies with rigorous experimental validation, researchers can harness the potential of this versatile ZBG to create the next generation of targeted therapeutics.

References

-

McCall, K. A., Huang, C., & Fierke, C. A. (2000). Function and mechanism of zinc metalloenzymes. The Journal of Nutrition, 130(5S Suppl), 1437S–46S. [Link]

-

(1992). Zinc plays both structural and catalytic roles in metalloproteins. Nutrition Reviews, 50(2), 48–50. [Link]

-

Zhang, X., Ruggiero, C. E., & Tierney, D. L. (2014). Designing Hydrolytic Zinc Metalloenzymes. Biochemistry, 53(8), 1177–1196. [Link]

-

Maret, W. (2017). Regulation of zinc-dependent enzymes by metal carrier proteins. Biometals, 30(4), 487–497. [Link]

-

McCall, K. A., Huang, C. C., & Fierke, C. A. (2000). Function and mechanism of zinc metalloenzymes. Semantic Scholar. [Link]

-

Zhang, X., Ruggiero, C. E., & Tierney, D. L. (2014). Designing Hydrolytic Zinc Metalloenzymes. ACS Publications. [Link]

-

Klem, T. J., & Davisson, V. J. (2004). The Catalytic Zinc Site and Mechanism of the Metalloenzyme PR-AMP Cyclohydrolase. Journal of Biological Chemistry, 279(48), 50028–50036. [Link]

-

Supuran, C. T., & Winum, J.-Y. (Eds.). (2012). Drug Design of Zinc-Enzyme Inhibitors: Functional, Structural, and Disease Applications. John Wiley & Sons. [Link]

-

McCall, K. A., Huang, C., & Fierke, C. A. (2000). Function and Mechanism of Zinc Metalloenzymes. ResearchGate. [Link]

-

Angeli, A., Carta, F., & Supuran, C. T. (2016). Recent advances in the discovery of zinc-binding motifs for the development of carbonic anhydrase inhibitors. Expert Opinion on Drug Discovery, 11(11), 1051–1062. [Link]

-

Tan, C., Liu, J., Chen, L., & Wang, J. (2020). Zinc-Containing Metalloenzymes: Inhibition by Metal-Based Anticancer Agents. Frontiers in Chemistry, 8, 457. [Link]

-

Al-Balas, Q., Hassan, M., Al-Oudat, B., & Alzoubi, H. (2012). Generation of the First Structure-Based Pharmacophore Model Containing a Selective “Zinc Binding Group” Feature to Identify Novel Glyoxalase-1 Inhibitors. Molecules, 17(11), 13739–13757. [Link]

-

National Center for Biotechnology Information. (n.d.). n,n'-Dipropyl-hydrazine dihydrochloride. PubChem. Retrieved from [Link]

-

Lewis, J. C. (2019). Artificial Metalloenzymes: Challenges and Opportunities. ACS Central Science, 5(7), 1149–1160. [Link]

-

Urbani, A., Sbardella, D., & Marrone, A. (2015). Targeting zinc finger domains with small molecules: solution structure and binding studies of the RanBP2-type zinc finger of RBM5. Journal of visualized experiments : JoVE, (101), e52912. [Link]

-

Lewis, J. C. (2019). Artificial Metalloenzymes: Challenges and Opportunities. ACS Publications. [Link]

-

Hightower, K. E., & Fierke, C. A. (2021). Targeting Metalloenzymes for Therapeutic Intervention. Chemical Reviews, 121(4), 1847–1894. [Link]

-

Berg, J. M., & Godwin, H. A. (1997). Lessons from zinc-binding peptides. Annual Review of Biophysics and Biomolecular Structure, 26, 357–371. [Link]

-

Singh, P., & Dwivedi, A. (2019). Pharmacophore modeling approach in drug discovery against the tropical infectious disease malaria. ResearchGate. [Link]

-

Pharma E-Tutor. (2020, April 19). #Pharmacophore Modeling in Drug Discovery#E-QSAR#QSAR#ZINC_PHARMACOPHORE#VIRTUAL SCREENING#LEAD-DOCK [Video]. YouTube. [Link]

-

Kuujia.com. (2024, August 30). Propylhydrazine. Kuujia.com. [Link]

-

Kizek, R., Adam, V., & Hrabeta-Novakova, J. (2018). Zinc(II) Binding Site to the Amyloid-β Peptide: Insights from Spectroscopic Studies with a Wide Series of Modified Peptides. Inorganic Chemistry, 57(15), 9034–9044. [Link]

-

Can, N. Ö., Osmaniye, D., Levent, S., Sağlık, B. N., İnci, B., Ilgın, S., Özkay, Y., & Kaplancıklı, Z. A. (2020). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules, 25(21), 5240. [Link]

-

Berg, J. M., & Godwin, H. A. (1997). Lessons from zinc-binding peptides. R Discovery. [Link]

-

Berg, J. M., & Godwin, H. A. (1997). LESSONS FROM ZINC-BINDING PEPTIDES. Scilit. [Link]

-

National Center for Biotechnology Information. (2025, September 20). Propylhydrazine;hydroxide. PubChem. [Link]

-

Ali, M., et al. (2025). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Chemistry & Biodiversity. [Link]

-

Al-Ghorbani, M., et al. (2024). Benzylidenehydrazine Derivatives: Synthesis, Antidiabetic Evaluation, Antioxidation, Mode of Inhibition, DFT and Molecular Docking Studies. Chemistry & Biodiversity. [Link]

-

Frohberg, P., Wiese, M., & Nuhn, P. (1997). Lipoxygenase inhibitors, Part 6. Synthesis of new tetrahydropyrazine and other heterocyclic compounds by reaction of hydrazonoyl chlorides. Archiv der Pharmazie, 330(3), 47–52. [Link]

-

Wagner, F. F., et al. (2014). The effect of various zinc binding groups on inhibition of histone deacetylases 1-11. ChemMedChem, 9(11), 2535–2542. [Link]

-

Slideshare. (n.d.). Zinc metalloenzymes. Slideshare. [Link]

-

MDPI. (n.d.). Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. MDPI. [Link]

-

Tan, C., Liu, J., Chen, L., & Wang, J. (2020). Zinc-Containing Metalloenzymes: Inhibition by Metal-Based Anticancer Agents. Frontiers. [Link]

-

Maret, W. (2015). Inhibitory zinc sites in enzymes. Biometals, 28(2), 219–226. [Link]

-

Vallee, B. L., & Auld, D. S. (1990). Active-site zinc ligands and activated H2O of zinc enzymes. Proceedings of the National Academy of Sciences of the United States of America, 87(1), 220–224. [Link]

-

Winum, J. Y., et al. (2008). Design of zinc binding functions for carbonic anhydrase inhibitors. Current Medicinal Chemistry, 15(7), 631–641. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Zinc-Containing Metalloenzymes: Inhibition by Metal-Based Anticancer Agents [frontiersin.org]

- 5. Function and mechanism of zinc metalloenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Function and mechanism of zinc metalloenzymes. | Semantic Scholar [semanticscholar.org]

- 7. Designing Hydrolytic Zinc Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Design of zinc binding functions for carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Zinc plays both structural and catalytic roles in metalloproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of zinc-dependent enzymes by metal carrier proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Lessons from zinc-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. Active-site zinc ligands and activated H2O of zinc enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scbt.com [scbt.com]

- 17. n-Propylhydrazine hydrochloride () for sale [vulcanchem.com]

- 18. n,n'-Dipropyl-hydrazine dihydrochloride | C6H18Cl2N2 | CID 76849429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 5039-61-2(Propylhydrazine) | Kuujia.com [kuujia.com]

- 20. Targeting zinc finger domains with small molecules: solution structure and binding studies of the RanBP2-type zinc finger of RBM5 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. m.youtube.com [m.youtube.com]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Benzylidenehydrazine Derivatives: Synthesis, Antidiabetic Evaluation, Antioxidation, Mode of Inhibition, DFT and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Lipoxygenase inhibitors, Part 6. Synthesis of new tetrahydropyrazine and other heterocyclic compounds by reaction of hydrazonoyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. tandfonline.com [tandfonline.com]

The Double-Edged Sword: A Preclinical Toxicological Profile of Propylhydrazine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Propylhydrazine derivatives, a class of compounds characterized by a propyl group attached to a hydrazine moiety, represent a significant area of interest in pharmacology and toxicology. While some derivatives, such as the anticancer agent procarbazine, have established therapeutic utility, their shared chemical scaffold often confers a challenging toxicological profile. This guide provides a comprehensive overview of the preclinical toxicology of propylhydrazine derivatives, synthesizing data from in vitro and in vivo studies. We delve into the critical aspects of metabolic activation, mechanisms of toxicity—including genotoxicity, hepatotoxicity, neurotoxicity, and hematological toxicity—and present detailed experimental protocols for their assessment. This document is intended to serve as a vital resource for researchers and drug development professionals navigating the complexities of this chemical class, enabling informed decision-making and fostering the design of safer therapeutic agents.

Introduction: The Propylhydrazine Moiety - A Nexus of Therapeutic Activity and Toxicological Concern

The hydrazine functional group is a cornerstone of various reactive chemical species, and its incorporation into pharmaceutical agents is a double-edged sword. Propylhydrazine derivatives, in particular, have a rich history in medicine, most notably with the development of procarbazine for the treatment of Hodgkin's lymphoma. However, the inherent reactivity of the hydrazine group, coupled with the metabolic fate of the propyl substituent, gives rise to a spectrum of toxicities that necessitate thorough preclinical evaluation.

This guide moves beyond a superficial listing of adverse effects, aiming to provide a mechanistic understanding of why these toxicities occur and how they can be reliably assessed in a preclinical setting. By understanding the causality behind the experimental choices in toxicological evaluation, researchers can design more robust studies and better predict the potential liabilities of novel propylhydrazine-containing drug candidates.

Metabolic Activation: The Genesis of Reactive Intermediates

A central theme in the toxicology of many propylhydrazine derivatives is their bioactivation to chemically reactive species. The parent compounds themselves are often pro-drugs, requiring enzymatic transformation to exert both their therapeutic and toxic effects. The metabolic pathways are complex and predominantly mediated by the cytochrome P450 (CYP) enzyme system and monoamine oxidases (MAOs).[1]

The metabolism of procarbazine serves as a well-documented paradigm for this class of compounds. It undergoes rapid oxidation by CYP and MAO to form azo and azoxy intermediates.[1][2] These metabolites can then decompose to generate highly reactive alkylating agents, such as a methyl carbonium ion, and free radicals.[1][2] It is these ultimate reactive species that are largely responsible for the observed toxicities through their covalent binding to cellular macromolecules like DNA, RNA, and proteins.[2][3]

A similar pathway is observed with iproniazid, which is metabolized to isopropylhydrazine, a potent hepatotoxin.[4][5] The subsequent oxidation of isopropylhydrazine by CYP450 enzymes generates reactive intermediates that covalently bind to liver proteins, leading to hepatocellular necrosis.[2][6]

Key Toxicological Profiles in Preclinical Studies

The reactive metabolites generated from propylhydrazine derivatives can induce a range of toxicities affecting multiple organ systems. The most prominent of these observed in preclinical studies are genotoxicity, hepatotoxicity, neurotoxicity, and hematological toxicity.

Genotoxicity and Carcinogenicity

The alkylating nature of the metabolites of many propylhydrazine derivatives makes them potent genotoxic agents. This is a primary concern in their preclinical safety assessment, as genotoxicity is often a precursor to carcinogenicity.

Procarbazine is a well-established mutagen and carcinogen in preclinical models.[4][5] It has been shown to induce mutations in bacteria, yeast, and mammalian cells.[4] In vivo studies in mice and rats have demonstrated its carcinogenicity, leading to tumors in the nervous system, hematopoietic system, and mammary glands.[4][5]

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.[7][8] For propylhydrazine derivatives, which often require metabolic activation, the inclusion of a mammalian microsomal enzyme fraction (S9) is crucial.

Step-by-Step Methodology:

-

Strain Selection: Utilize a panel of Salmonella typhimurium strains with different mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain with a mutation in the tryptophan operon (e.g., WP2 uvrA). This allows for the detection of both frameshift and base-pair substitution mutations.

-

Preparation of Test Compound: Dissolve the propylhydrazine derivative in a suitable solvent (e.g., DMSO or water). Prepare a series of dilutions to test a range of concentrations.

-

Metabolic Activation (S9 Mix): Prepare the S9 mix from the liver homogenate of rats or hamsters pre-treated with a CYP450 inducer (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone).

-

Assay Procedure (Plate Incorporation Method):

-

To a sterile tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound dilution, and 0.5 mL of the S9 mix (for activated tests) or buffer (for non-activated tests).

-

Incubate the mixture for 20-30 minutes at 37°C.

-

Add 2 mL of molten top agar containing a trace amount of histidine and biotin (or tryptophan for E. coli) to the tube.

-

Vortex briefly and pour the contents onto a minimal glucose agar plate.

-